molecular formula C14H18O B1418895 2-Phenyl-1-oxaspiro[2.6]nonane CAS No. 1035818-86-0

2-Phenyl-1-oxaspiro[2.6]nonane

Cat. No. B1418895
CAS RN: 1035818-86-0
M. Wt: 202.29 g/mol
InChI Key: UXXMSOPDLWIOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Phenyl-1-oxaspiro[2.6]nonane” is a chemical compound with the molecular formula C14H18O . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of “2-Phenyl-1-oxaspiro[2.6]nonane” is characterized by a spirocyclic arrangement, which involves a phenyl group (a cyclic group of carbon atoms) attached to an oxaspiro[2.6]nonane core .

Scientific Research Applications

Synthesis of Anisatin Analogues

2-Phenyl-1-oxaspiro[2.6]nonane: has been utilized in the synthesis of anisatin analogues . Anisatin is a natural product known for its neurotoxic effects, and the synthesis of its analogues can help in the study of structure-activity relationships, which is crucial for neuropharmacology research.

Organic Synthesis Intermediates

Due to its spirocyclic structure, this compound serves as a versatile intermediate in organic synthesis . It can be used to create complex molecular architectures, which are often required in the development of new pharmaceuticals and materials.

Chiral Pool Synthesis

The chiral nature of 2-Phenyl-1-oxaspiro[2.6]nonane makes it a valuable starting material in chiral pool synthesis . This approach is used to produce enantiomerically pure substances, which are important in the creation of drugs with specific desired activities.

Catalyst Development

Researchers have explored the use of 2-Phenyl-1-oxaspiro[2.6]nonane in the development of catalysts . Catalysts derived from spirocyclic compounds can exhibit unique properties that enhance reaction rates or selectivity in chemical processes.

Material Science

Spirocyclic compounds like 2-Phenyl-1-oxaspiro[2.6]nonane are investigated for their potential applications in material science . They can be used to create polymers with novel properties or to improve the characteristics of existing materials.

Biological Probes

Due to its structural complexity, 2-Phenyl-1-oxaspiro[2.6]nonane can be employed as a biological probe . It can help in understanding the interaction between small molecules and biological targets, which is essential for drug discovery.

Safety and Hazards

The safety data sheet for a related compound, 1-oxaspiro[2.6]nonane, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-phenyl-1-oxaspiro[2.6]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-2-7-11-14(10-6-1)13(15-14)12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXMSOPDLWIOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1-oxaspiro[2.6]nonane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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